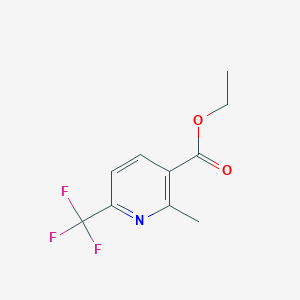

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C10H10F3NO2. It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and an ethyl ester group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction

Biologische Aktivität

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates. Its unique structure, characterized by a trifluoromethyl group, significantly enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅F₃N₂O

- CAS Number : 54396-42-8

- Key Functional Groups : Trifluoromethyl, ethyl ester, and pyridine ring

The trifluoromethyl group increases lipophilicity, allowing better interaction with biological membranes and enhancing the compound's efficacy in various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been shown to interact with various receptors, potentially modulating their activity through both covalent and non-covalent interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity

Cytotoxicity assays have shown that this compound can selectively induce apoptosis in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing new cancer therapies .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.

-

Anti-inflammatory Mechanism :

- In a controlled experiment, this compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-alpha levels, highlighting its anti-inflammatory potential.

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Antimicrobial, anti-inflammatory |

| Ethyl 2-methyl-6-(chloro)nicotinate | Chlorine substituent | Moderate antimicrobial activity |

| Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate | Chlorine and trifluoromethyl groups | Enhanced anti-inflammatory effects |

The presence of the trifluoromethyl group in this compound distinguishes it from other nicotinates, contributing to its unique biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate serves as a building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity, making it useful for creating more complex molecules. It has been employed in various synthetic pathways, including:

- Substitution Reactions : It can undergo nucleophilic substitution to form derivatives with varying functional groups.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to produce amides, showcasing its versatility as a precursor in synthetic chemistry .

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Studies have indicated that it may interact with specific enzymes or receptors, modulating their activity through both covalent and non-covalent interactions .

Pharmaceutical Applications

The compound is explored for its therapeutic properties, particularly in the development of new drugs:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, potentially contributing to treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its favorable chemical properties. Its application in the synthesis of intermediates for herbicides and other agricultural chemicals highlights its importance in the agrochemical industry .

Data Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile precursor for various chemical reactions |

| Biology | Biochemical probe for enzyme interactions | Potential modulator of enzyme activities |

| Pharmaceuticals | Development of antimicrobial and anti-inflammatory drugs | Significant activity against bacterial strains |

| Industrial | Synthesis of agrochemicals | Key intermediate in herbicide production |

Case Study 1: Antimicrobial Efficacy

A study published in PMC highlighted the synthesis and evaluation of this compound derivatives against bacterial strains. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting enhanced efficacy .

Case Study 2: Synthesis Pathways

Research documented in patents outlines multiple synthetic routes for producing this compound with improved yields and reduced side reactions. These methods emphasize the compound's role as an essential intermediate in pharmaceutical manufacturing .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMOTRXCZMICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468682 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380355-65-7 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.